molecular formula C17H21N B8381222 PhCH(CH3)NHMes

PhCH(CH3)NHMes

Cat. No.: B8381222
M. Wt: 239.35 g/mol
InChI Key: WUVQDHJHRTWDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PhCH(CH3)NHMes: is an organic compound that belongs to the class of amines. It is characterized by the presence of a mesityl group (a substituted benzene ring with three methyl groups) attached to the nitrogen atom and an alpha-methylbenzyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PhCH(CH3)NHMes can be achieved through reductive amination. One common method involves the reaction of a carbonyl compound, such as acetophenone, with ammonia or an amine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired amine .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar reductive amination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions: PhCH(CH3)NHMes undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of PhCH(CH3)NHMes involves its interaction with molecular targets through its amine group. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. The mesityl group enhances the stability of the compound and influences its reactivity by providing steric hindrance and electronic effects .

Comparison with Similar Compounds

Uniqueness: PhCH(CH3)NHMes is unique due to the presence of both the mesityl and alpha-methylbenzyl groups. This combination imparts distinct reactivity and stability to the compound, making it valuable in various chemical and industrial applications .

Properties

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

2,4,6-trimethyl-N-(1-phenylethyl)aniline

InChI

InChI=1S/C17H21N/c1-12-10-13(2)17(14(3)11-12)18-15(4)16-8-6-5-7-9-16/h5-11,15,18H,1-4H3

InChI Key

WUVQDHJHRTWDIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(C)C2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 104 μL, (100 mg; 0.741 mmol) of mesitylamine, 136 μL, (108 mg; 0.741 mmol) t-butyl peroxide, 20 mL (neat) ethylbenzene was added the appropriate amount of {[Cl2NNF6Cu]}2(C6H6) from a stock solution in benzene. The reaction mixture was allowed to react inside a sealed pressure vessel and allowed to react at the specified temperature and time. Yields were determined via 1H NMR using 1,2,4,5-tetrachlorobenzene as a standard. See FIGS. 22 and 23. 1H NMR (benzene-d6, RT): δ 7.105 (m, 7, Ar—H), 4.159 (m, 1, CBz—H), 2.907 (br, 1, N—H), 2.142 (s, 3, p-CH3), 2.040 (s, 6, o-CH3), 1.341 (d, 3, CH3); m/z=240 (CI mode); byproduct diazene MesN═NMes 1H NMR (benzene-d6): δ 6.742 (s, 4, Ar—H), 2.461 (s, 12, o-CH3), 2.116 (s, 6, p-CH3); m/z=267 (CI mode).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
108 mg
Type
reactant
Reaction Step One
[Compound]
Name
{[Cl2NNF6Cu]}2(C6H6)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
benzene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diazene MesN═NMes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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